molecular formula C9H18ClN3 B12221724 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12221724
M. Wt: 203.71 g/mol
InChI Key: BPVFNKOHRIJWDS-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with a suitable ketone or aldehyde, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

1-ethyl-3-methyl-N-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-6-10-9-7-12(5-2)11-8(9)3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

BPVFNKOHRIJWDS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)CC.Cl

Origin of Product

United States

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